molecular formula C10H13ClN2O B7865994 N-tert-butyl-6-chloropyridine-2-carboxamide

N-tert-butyl-6-chloropyridine-2-carboxamide

Cat. No.: B7865994
M. Wt: 212.67 g/mol
InChI Key: XUKHLNSMACASMM-UHFFFAOYSA-N
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Description

N-tert-butyl-6-chloropyridine-2-carboxamide is a chemical compound offered for research and development purposes. It belongs to the class of chloropyridine carboxamides, which are valuable intermediates in medicinal chemistry and drug discovery. Related chemical structures, such as pyrazinecarboxamides and picolinamides, have been identified in scientific literature as possessing notable biological activity. For instance, research has explored similar compounds as potential anti-tubercular agents, with some derivatives demonstrating promising activity against Mycobacterium tuberculosis . Another study on N-(quinolin-8-yl) pyridinecarboxamide derivatives utilized computational methods like DFT calculations and molecular docking to investigate their electronic properties and binding mechanisms, highlighting the relevance of such compounds in modern drug design . As a building block, the chloropyridine and carboxamide functional groups in this molecule provide handles for further chemical modification, making it a potential candidate for the synthesis of more complex target molecules. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

N-tert-butyl-6-chloropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKHLNSMACASMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Amidation

The synthesis of 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide exemplifies a robust protocol using EDC·HCl and DMAP in dichloromethane. Applied to pyridine systems, this method would involve:

  • Activation of 6-chloropyridine-2-carboxylic acid with EDC·HCl

  • Nucleophilic substitution by tert-butylamine

  • Purification via silica chromatography or recrystallization

Critical parameters include stoichiometric ratios (typically 1:1.1–1.5 amine:acid), reaction duration (12–24 hr), and temperature (room temperature to 40°C). The reported 40–58% yields for thiophene analogs suggest achievable efficiency for pyridine derivatives, though steric hindrance from the tert-butyl group may necessitate extended reaction times.

Methodological Adaptations from Carbamate Synthesis

The synthesis of tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate provides critical insights into pyridine functionalization under strongly basic conditions:

Lithiation and Electrophilic Quenching

Key steps from carbamate synthesis adaptable to carboxamides:

  • Directed ortho-metalation : Use of n-BuLi/TMEDA at -78°C to deprotonate pyridine derivatives

  • Electrophilic trapping : Introduction of carbonyl groups via CO₂ quenching (forming carboxylic acids) or amidation reagents

However, the low yields (32.3%) in iodination reactions highlight sensitivity to:

  • Temperature control (±5°C critical at -78°C)

  • Anhydrous conditions (strict Ar/N₂ atmosphere)

  • Purification challenges from polyhalogenated byproducts

Comparative Analysis of Synthetic Routes

The table below extrapolates data from analogous syntheses to evaluate potential routes for this compound:

MethodReagentsConditionsYield (Analogous)Purification
EDC/HOBt couplingEDC·HCl, DMAP, CH₂Cl₂RT, 24 hr40–58%Silica chromatography
Lithiationn-BuLi, TMEDA, THF-78°C, 4 hr32–33%Flash chromatography
Acid chlorideSOCl₂, tert-butylamineReflux, 2 hrN/ARecrystallization

Key observations:

  • Coupling agents provide superior yields but require activated acids

  • Lithiation enables regioselective functionalization but demands cryogenic conditions

  • Acid chloride routes remain theoretically viable but lack empirical validation in provided literature

Spectroscopic Characterization Benchmarks

Successful synthesis requires rigorous validation through:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Expected signals include:

    • tert-butyl singlet at δ 1.39 ppm (9H)

    • Pyridine H3/H4 couplings (J ≈ 8.8–4.8 Hz)

    • Amide proton (δ 8.0–10.0 ppm, broad if NH present)

  • ¹³C NMR : Diagnostic peaks at:

    • 165–170 ppm (amide carbonyl)

    • 34–35 ppm (tert-butyl quaternary carbon)

Mass Spectrometry

  • ESI-MS: Expected [M+H]⁺ ≈ 227.07 g/mol (C₁₀H₁₂ClN₂O)

  • Key fragmentation patterns:

    • Loss of tert-butyl (56.07 Da)

    • Chloride retention (isotopic signature)

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The tert-butyl group’s bulk necessitates:

  • Excess amine (1.5–2 eq) to drive reaction completion

  • Polar aprotic solvents (DMF, DMSO) to improve solubility

Byproduct Formation

Common impurities include:

  • Unreacted carboxylic acid (Rf ≈ 0.3 in EtOAc/hexane)

  • Di-acylated products (prevented by slow amine addition)

Purification Optimization

  • NH-silica gel chromatography enhances separation of polar amides

  • Gradient elution (CH₂Cl₂/MeOH 10:1 → 5:1) improves resolution

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-chloropyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions may involve solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic hydrolysis may involve hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound.

    Hydrolysis: Products are typically the corresponding carboxylic acid and tert-butylamine.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-6-chloropyridine-2-carboxamide has been studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against Mycobacterium tuberculosis and various fungal strains. The structure-activity relationship (SAR) analysis highlights that modifications in substituents can enhance or diminish this potency.

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer pathways has been explored. For example, it may act as an inhibitor of NAPE-PLD, an enzyme linked to the biosynthesis of bioactive lipids that play a role in cancer progression. The optimization of similar compounds has led to the identification of potent inhibitors with favorable drug-like properties .

Biological Research

This compound is also significant in biological research due to its interactions with biomolecules.

Enzyme Inhibition Studies

The compound has been utilized in high-throughput screening assays to identify its inhibitory effects on various enzymes. For instance, studies involving NAPE-PLD have demonstrated its potential to modulate enzyme activity, providing insights into lipid metabolism and signaling pathways .

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound indicates its absorption, distribution, metabolism, and excretion (ADME) properties, essential for evaluating its suitability as a therapeutic agent. Toxicological assessments have shown that it is relatively non-toxic to human cell lines, making it a safer candidate for further development .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the industrial sector.

Specialty Chemicals

The compound serves as a building block in the synthesis of more complex molecules used in the production of specialty chemicals. Its unique structural features allow for versatile modifications that can lead to new materials with desired properties .

Agricultural Applications

There is ongoing research into the use of compounds like this compound as herbicides or fungicides due to their biological activity against plant pathogens. This potential application could contribute to sustainable agricultural practices by reducing reliance on traditional pesticides.

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibitory effects against Mycobacterium tuberculosis with IC50 values indicating potent activity.
Study 2Enzyme InhibitionIdentified as an effective inhibitor of NAPE-PLD, influencing lipid metabolism pathways crucial for cancer research .
Study 3Toxicological AssessmentShowed low toxicity in human cell lines, supporting its safety for further pharmaceutical development .

Mechanism of Action

The mechanism of action of N-tert-butyl-6-chloropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity. The carboxamide group may participate in hydrogen bonding interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Electronic Supplementary Material for MedChemComm) focuses on a structurally distinct compound: 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide . Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Feature N-tert-butyl-6-chloropyridine-2-carboxamide 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide
Core structure Monocyclic pyridine Furo[2,3-b]pyridine (fused bicyclic system)
Substituents 6-Cl, tert-butylcarbamoyl 4-Fluorophenyl, difluoropropylamino, tert-butylcarbamoyl
Electronic effects Moderate electron withdrawal (Cl) Strong electron withdrawal (F, difluoro groups)
Steric bulk Moderate (tert-butyl) High (multiple aryl and alkyl substituents)
Synthetic complexity Low High (multi-step synthesis with regioselective functionalization)

Key Findings from Analogous Compounds:

Bioactivity : The fused-ring analog in demonstrates enhanced binding affinity in kinase inhibition assays compared to simpler pyridine carboxamides, likely due to increased hydrophobic interactions and conformational rigidity .

Metabolic Stability : Chlorine in this compound may improve metabolic stability over fluorine-containing analogs, as fluorine can undergo oxidative defluorination in vivo .

Solubility : The tert-butyl group in both compounds reduces aqueous solubility, but the fused-ring analog’s additional fluorinated substituents may partially offset this via polar interactions .

Limitations of Available Evidence

Structural comparisons are inferred from a single source describing a more complex analog. Critical data gaps include:

  • Experimental data (e.g., pKa, LogP, IC50 values) for the target compound.
  • Direct pharmacological or toxicological comparisons with analogs.

Biological Activity

N-tert-butyl-6-chloropyridine-2-carboxamide, also known as N-(tert-butyl)-6-chloropicolinamide, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : N-(tert-butyl)-6-chloropicolinamide
  • CAS Number : 1248309-44-5
  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 212.68 g/mol
  • Purity : 97%

The compound features a pyridine ring substituted with a tert-butyl group and a chlorine atom, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropicolinic acid derivatives with tert-butyl amines under controlled conditions. The detailed synthetic pathway is essential for optimizing yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Antimycobacterial Activity : The compound exhibits promising activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 1.56–6.25 µg/mL, indicating its potential as a candidate for tuberculosis treatment .
  • In Vitro Cytotoxicity : The cytotoxic effects were evaluated using various cell lines, revealing that while the compound is effective against pathogens, it maintains low toxicity to mammalian cells, making it a viable candidate for further development .

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key metabolic pathways in target organisms. For instance, it may interfere with fatty acid synthesis in mycobacterial species, similar to other known inhibitors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

SubstituentEffect on Activity
Tert-butyl groupEnhances lipophilicity and cellular permeability
Chlorine atomIncreases binding affinity to target enzymes
Carboxamide groupEssential for interaction with biological targets

This SAR analysis suggests that modifications to the substituents can significantly influence the compound's efficacy and selectivity.

Case Studies

  • Case Study on Antimycobacterial Efficacy : A study conducted on various derivatives of pyridine carboxamides demonstrated that compounds structurally similar to this compound exhibited varying degrees of antimycobacterial activity. The findings suggested that specific substitutions could enhance potency against M. tuberculosis .
  • Clinical Implications : In clinical settings, compounds like this compound are being explored for their potential to treat resistant strains of bacteria, particularly in patients with limited treatment options due to drug resistance .

Q & A

Q. How is the compound utilized in environmental chemistry for VOC analysis or pollutant degradation studies?

  • Methodological Answer: As a volatile organic compound (VOC) analog, it serves as a reference standard in GC/MS-based migration studies (e.g., analyzing polyethylene container extracts). Its stability under UV irradiation can also model degradation pathways for chlorinated pollutants .

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